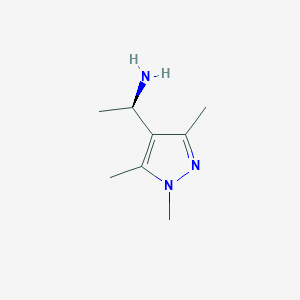
(R)-1-(1,3,5-Trimethyl-1h-pyrazol-4-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(1,3,5-Trimethyl-1h-pyrazol-4-yl)ethan-1-amine is an organic compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of three methyl groups attached to the pyrazole ring and an ethanamine group at the 4-position. The ®-configuration indicates that the compound is optically active, with the ethanamine group oriented in the right-handed direction.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(1,3,5-Trimethyl-1h-pyrazol-4-yl)ethan-1-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 1,3,5-trimethyl-1,3-diketone is used.
Introduction of the Ethanamine Group: The ethanamine group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the pyrazole ring with an appropriate ethanamine derivative under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole ring.
Reduction: Reduction reactions can target the pyrazole ring or the ethanamine group, leading to the formation of various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide or potassium carbonate, and an appropriate leaving group.
Major Products:
Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids or aldehydes.
Reduction: Reduction can yield various amine derivatives or reduced pyrazole rings.
Substitution: Substitution reactions can introduce a wide range of functional groups, depending on the reagents used.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its structural features make it a potential candidate for drug development, particularly in targeting specific biological pathways.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of ®-1-(1,3,5-Trimethyl-1h-pyrazol-4-yl)ethan-1-amine depends on its specific application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the biological system being studied.
Comparaison Avec Des Composés Similaires
(S)-1-(1,3,5-Trimethyl-1h-pyrazol-4-yl)ethan-1-amine: The enantiomer of the compound, with the ethanamine group oriented in the left-handed direction.
1-(1,3,5-Trimethyl-1h-pyrazol-4-yl)propan-1-amine: A similar compound with a propanamine group instead of an ethanamine group.
Uniqueness:
Optical Activity: The ®-configuration imparts specific optical properties, making it distinct from its (S)-enantiomer.
Functional Group Positioning: The specific positioning of the ethanamine group and the methyl groups on the pyrazole ring contribute to its unique reactivity and applications.
Propriétés
Formule moléculaire |
C8H15N3 |
|---|---|
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
(1R)-1-(1,3,5-trimethylpyrazol-4-yl)ethanamine |
InChI |
InChI=1S/C8H15N3/c1-5(9)8-6(2)10-11(4)7(8)3/h5H,9H2,1-4H3/t5-/m1/s1 |
Clé InChI |
ZTWKRDLLRAVAFV-RXMQYKEDSA-N |
SMILES isomérique |
CC1=C(C(=NN1C)C)[C@@H](C)N |
SMILES canonique |
CC1=C(C(=NN1C)C)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



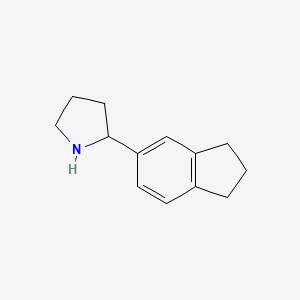
![(Z)-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethylidene)amino 2-phenoxyacetate](/img/structure/B13599675.png)
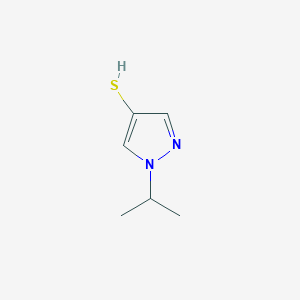
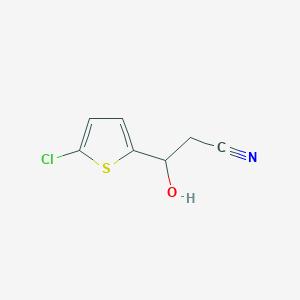
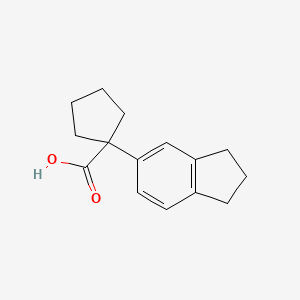
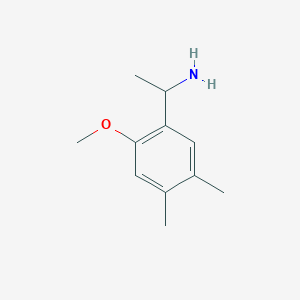
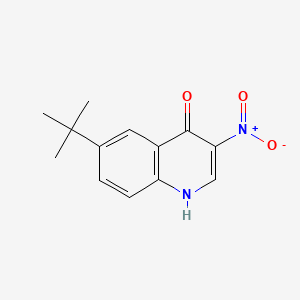
![(2S,4S)-1-[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13599734.png)
![tert-Butyl 4-[(1E)-3-hydroxyprop-1-en-1-yl]piperidine-1-carboxylate](/img/structure/B13599739.png)

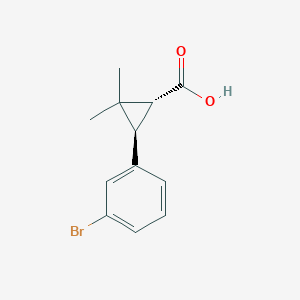
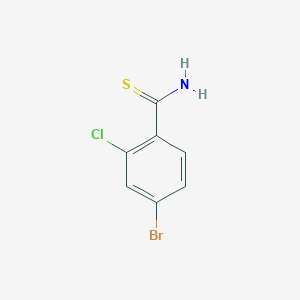
![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine](/img/structure/B13599766.png)
